5-(Chloromethyl)-2-norbornene
Overview
Description
Scientific Research Applications
Synthesis Applications
5-(Chloromethyl)-2-norbornene has been synthesized via the Diels-Alder reaction and used in various synthetic processes. For example, it has been lithiated and used to initiate the living anionic polymerization of styrene, forming macromonomers like 5-polystyryl-2-norbornene (NBPS) for creating comb graft copolymers (Li Hong, 2001). Additionally, it serves as an intermediate in synthesizing other compounds like 5-Norbornene-2-carboxaldehyde, which is crucial in producing pesticides like imidacloprid (Liu Yan, 2006).
Polymerization and Copolymerization
This compound is also involved in polymerization reactions. It has been used in ring-opening metathesis polymerization (ROMP) to create block copolymers, especially with silicon-containing norbornene derivatives. This process is facilitated by ruthenium carbene complexes (S. Kanaoka & R. Grubbs, 1995). In another study, the vinylic polymerization of norbornene and its copolymerization with norbornene carboxylic acid methyl esters have been explored using a palladium catalyst (B. Heinz, F. P. Alt, & W. Heitz, 1998).
Catalytic Applications
The compound has been used in the synthesis of [2,2‘-Methylenebis(1,3-dimethylcyclopentadienyl)]zirconium Dichloride, showing promise in ethylene−norbornene copolymerization (B. Lee et al., 2002). This application demonstrates its utility in creating catalysts for polymerization reactions involving norbornene and its derivatives.
Material Science and Chemistry
In material science, this compound derivatives are explored for creating selectively oxygen permeable membrane materials. For instance, polysiloxanes with pendant bicyclic fragments have been synthesized, displaying unique properties in gas permeation and potential applications in various industries (O. Mukbaniani et al., 2011).
Properties
IUPAC Name |
5-(chloromethyl)bicyclo[2.2.1]hept-2-ene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl/c9-5-8-4-6-1-2-7(8)3-6/h1-2,6-8H,3-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVFFMASFIIKUOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
30975-54-3 | |
Details | Compound: Bicyclo[2.2.1]hept-2-ene, 5-(chloromethyl)-, homopolymer | |
Record name | Bicyclo[2.2.1]hept-2-ene, 5-(chloromethyl)-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=30975-54-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00291577 | |
Record name | 5-(Chloromethyl)-2-norbornene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95-09-0 | |
Record name | 5-(Chloromethyl)-2-norbornene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(Chloromethyl)-2-norbornene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00291577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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